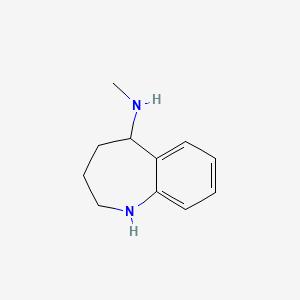

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

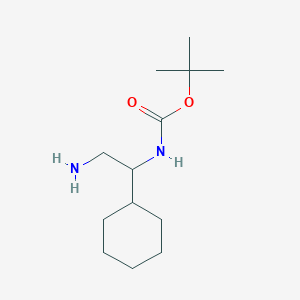

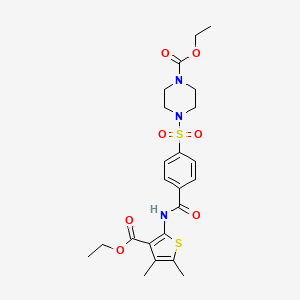

“N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is a chemical compound with the CAS Number: 1598131-33-9. It has a molecular weight of 176.26 . It is a powder in physical form and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis

The Inchi Code of “N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is 1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9 (10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3 . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G(d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . The representative of this group of compounds, the medication tolvaptan, has been in use since 2009 for the treatment of hyponatremia .Physical And Chemical Properties Analysis

“N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine” is a powder in physical form and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Heterocyclic Chemistry and Drug Discovery

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine belongs to a class of compounds with significant potential in medicinal chemistry. Heterocyclic compounds, such as 2,3-benzodiazepines and their analogs, have been extensively studied for their biological activities. These compounds have shown potential against a variety of diseases, including cancer and bacterial infections. The modification of the benzene ring in benzodiazepines, for instance, to incorporate five-membered nitrogen heterocycles, has led to the synthesis of novel derivatives with enhanced biological efficacy. This approach underscores the importance of structural diversity in drug discovery, offering pathways to new treatments for diseases currently lacking effective remedies (Földesi, Volk, & Milen, 2018).

Pharmacodynamics and Pharmacokinetics

Benzodiazepines, closely related to N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, have been extensively researched for their effects on the central nervous system. These studies have helped delineate the pharmacodynamics and pharmacokinetics of such compounds, highlighting their roles as GABAA receptor agonists and their effectiveness in treating conditions like anxiety and depression. This research has contributed to a better understanding of how structural modifications can impact the efficacy and safety profiles of benzodiazepine derivatives (Petty et al., 1995).

Synthetic Methodologies

Advancements in synthetic methodologies have facilitated the development of heterocyclic compounds, including benzodiazepine derivatives. Techniques such as microwave-assisted synthesis have proven effective in accelerating the production of these compounds, offering a more efficient pathway to explore their potential uses in various fields, including pharmaceuticals and materials science (Özil & Menteşe, 2020).

Environmental Impact and Degradation

Research into the environmental occurrence, fate, and degradation of benzodiazepines, a group related to N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, has raised awareness of the potential environmental impact of these compounds. Advanced oxidation processes have been identified as effective means for the degradation of nitrogen-containing compounds, pointing to the importance of developing sustainable practices for the disposal and treatment of pharmaceuticals in the environment (Kosjek et al., 2012).

Safety and Hazards

将来の方向性

The relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis .

作用機序

Target of Action

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a member of the benzazepine family . Benzazepines are biologically important heterocyclic systems . , sodium channel blocking, and inhibition of squalene synthase.

Mode of Action

Benzazepines, in general, are known to interact with their targets to exert their effects . For instance, some benzazepines can block sodium channels, inhibiting the flow of sodium ions, which is crucial for the generation and conduction of action potentials in neurons .

Biochemical Pathways

For example, they can inhibit squalene synthase, an enzyme involved in the cholesterol synthesis pathway .

Result of Action

Benzazepines have been found to exhibit a wide range of biological activities, including antibacterial activity , sodium channel blocking , and inhibition of squalene synthase .

特性

IUPAC Name |

N-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-10-7-4-8-13-11-6-3-2-5-9(10)11/h2-3,5-6,10,12-13H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZPFZSXQDNGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2762031.png)

![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2762033.png)

![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2762034.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762043.png)